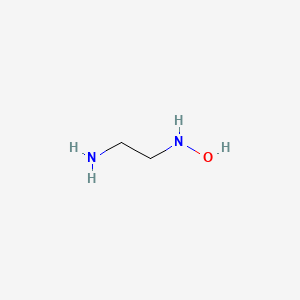

1,2-Ethanediamine, N-hydroxy-

Description

Historical Context and Evolution of Substituted Ethanediamines in Ligand Design

The field of coordination chemistry has long been built upon a foundation of classic ligands, with ethylenediamine (B42938) (en) serving as a quintessential bidentate chelating agent. wikipedia.org Its ability to form stable five-membered rings with metal ions has made it a cornerstone in the study of coordination compounds for over a century. However, the drive to fine-tune the properties of metal complexes—such as their stability, redox potential, and catalytic activity—led to the systematic modification of the basic ethylenediamine scaffold.

The evolution of ligand design moved towards the introduction of various substituents onto the ethylenediamine backbone. uiowa.edu This strategic functionalization allows for precise control over the ligand's coordination environment. The substitution of hydrogen atoms on the nitrogen donors with alkyl, aryl, or other functional groups alters the steric hindrance and electronic properties of the resulting metal complexes. The development of N-hydroxy-substituted diamines, such as N-hydroxy-1,2-ethanediamine, represents a significant step in this evolution. acs.orgacs.org The presence of the hydroxyl group introduces an additional potential coordination site (the oxygen atom) and modifies the basicity of the adjacent nitrogen, enabling more complex and varied coordination behavior compared to the parent ethylenediamine. This has allowed for the synthesis of novel metal complexes with unique structural and reactive properties. acs.orgacs.org

Contemporary Significance in Supramolecular Chemistry and Advanced Materials

The unique structural attributes of N-hydroxy-1,2-ethanediamine and its derivatives make them valuable building blocks in supramolecular chemistry and materials science. Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The ability of N-hydroxy-1,2-ethanediamine to participate in both metal coordination and hydrogen bonding (via its -OH and -NH₂ groups) allows for the construction of complex, multidimensional supramolecular architectures. rsc.orgresearchgate.net These organized assemblies are of interest for applications in areas such as molecular recognition and catalysis.

In the realm of advanced materials, substituted ethanediamines are utilized as key components in the synthesis of functional polymers and coordination polymers. For instance, diol derivatives of ethanediamine can be polymerized to create novel polyurethanes. researchgate.net Furthermore, the specific coordination properties of these ligands are harnessed to create materials with tailored electronic or magnetic properties. Research into iron(II) complexes with tetradentate ligands based on the N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine structure has led to the development of spin-crossover (SCO) materials. nih.gov These materials can switch between different spin states in response to external stimuli like temperature, making them promising candidates for molecular switches and information storage devices. nih.gov The ability to modify the ligand, as with N-hydroxy substitution, provides a pathway to fine-tune the critical transition temperatures of these smart materials. nih.gov

Fundamental Structural Considerations and Unique Reactivity Profiles

N-Hydroxy-1,2-ethanediamine is an organic compound that exhibits the properties of both amines and hydroxylamines. ontosight.ai Its structure consists of a flexible two-carbon ethyl backbone connecting a primary amine group (-NH₂) and an N-hydroxyamine group (-NHOH). This arrangement allows the molecule to act as a versatile chelating agent. Depending on the metal ion and reaction conditions, it can coordinate as a bidentate ligand through its two nitrogen atoms or as a tridentate ligand involving the nitrogen atoms and the hydroxyl oxygen. ontosight.aiacs.org

The compound is a weak base and can form salts with acids. ontosight.ai The synthesis of N-hydroxy-1,2-ethanediamine can be achieved through methods such as the controlled oxidation of ethylenediamine or the reaction of ethylenediamine with hydroxylamine (B1172632). ontosight.ai Its reactivity is characterized by the dual nature of its functional groups. The amine group can participate in typical amine reactions, while the N-hydroxy group imparts specific redox activity. ontosight.ainih.gov It is a known chelating agent that binds to various metal ions, making it a subject of study for the development of metal complexes with Fe(III), Cu(II), and Zn(II). ontosight.aichemmethod.com The formation of these complexes is confirmed through various analytical techniques, which reveal coordination through the azomethine nitrogen and hydroxyl oxygen atoms in related Schiff base derivatives. chemmethod.com

Structure

3D Structure

Properties

CAS No. |

29072-73-9 |

|---|---|

Molecular Formula |

C2H8N2O |

Molecular Weight |

76.10 g/mol |

IUPAC Name |

N-(2-aminoethyl)hydroxylamine |

InChI |

InChI=1S/C2H8N2O/c3-1-2-4-5/h4-5H,1-3H2 |

InChI Key |

JVKAWJASTRPFQY-UHFFFAOYSA-N |

Canonical SMILES |

C(CNO)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Mechanistic Pathways

Direct N-Hydroxylation Strategies of 1,2-Ethanediamine Analogues

Direct N-hydroxylation of a pre-existing diamine scaffold like 1,2-ethanediamine is an atom-economical approach to synthesize N-hydroxy-1,2-ethanediamine. This strategy involves the selective oxidation of one of the nitrogen atoms.

Oxidative Approaches and Catalyst Development

The direct oxidation of amines to hydroxylamines can be achieved using various oxidizing agents. However, controlling the oxidation to prevent the formation of over-oxidized products such as oximes, nitrones, and nitro compounds is a primary challenge. The development of selective catalysts is crucial for the efficient synthesis of N-hydroxy-1,2-ethanediamine.

Metalloenzymes, such as cytochrome P450, are known to catalyze the N-hydroxylation of primary and secondary amines through a proposed hydrogen abstraction and rebound mechanism. nih.gov Inspired by these biological systems, synthetic catalysts involving transition metals like manganese and copper have been investigated for similar transformations. mdpi.comresearchgate.net For instance, non-heme manganese(II) complexes have demonstrated catalytic activity in the oxidative demethylation of N,N-dimethylanilines, which proceeds through a hydroxylated intermediate. mdpi.com A similar catalytic system could potentially be adapted for the selective N-hydroxylation of 1,2-ethanediamine.

Recent advancements have also explored the use of environmentally friendly oxidants. An efficient visible light-induced oxidative α-hydroxylation of β-dicarbonyl compounds has been developed using a simple ethylenediamine (B42938)–copper(II) complex as a catalyst, highlighting the potential of copper catalysts in hydroxylation reactions. nih.gov

Table 1: Catalyst Systems for Oxidative N-Hydroxylation of Amines

| Catalyst System | Oxidant | Substrate Scope | Key Features |

|---|---|---|---|

| Non-heme Manganese(II) complexes | TBHP, PAA, mCPBA | N,N-dimethylanilines | Biomimetic approach |

| Ethylenediamine-copper(II) | Visible light, Air | β-dicarbonyl compounds | Green and efficient |

| Cytochrome P450 enzymes | O₂ | Alkyl- and arylamines | High selectivity in biological systems |

Stereoselective Hydroxylation Techniques

Achieving stereoselectivity in the N-hydroxylation of prochiral amines is a significant area of research, particularly for the synthesis of chiral N-hydroxylated compounds. While direct stereoselective N-hydroxylation of a simple molecule like 1,2-ethanediamine is not applicable, the principles can be applied to substituted analogues.

The synthesis of hydroxylated polyamine analogues has been described, where stereocenters are introduced through the use of chiral epoxides as starting materials. nih.gov For instance, the coupling of N-[(2R)-2,3-epoxypropyl]-N-ethyl p-toluenesulfonamide (B41071) with a protected diamine allows for the stereospecific introduction of a hydroxyl group. nih.gov This approach, while not a direct hydroxylation, provides a reliable method for accessing enantiomerically pure N-hydroxy-diamine derivatives.

Multi-Component Reactions for Constructing the N-Hydroxy-1,2-Ethanediamine Scaffold

Multi-component reactions (MCRs) offer an efficient and convergent approach to complex molecules from simple starting materials in a single step.

Condensation Reactions with Hydroxylated Precursors

One plausible strategy for the synthesis of N-hydroxy-1,2-ethanediamine involves the condensation of a suitable precursor containing the N-hydroxy functionality with a two-carbon electrophile. For example, the reaction of hydroxylamine (B1172632) with a dihaloethane could, in principle, yield the desired product, although controlling the degree of alkylation would be challenging.

A more controlled approach involves the condensation of hydroxylamine or its derivatives with carbonyl compounds. The reaction of aldehydes and ketones with hydroxylamine hydrochloride is a well-established method for the synthesis of oximes. researchgate.netimist.ma While this does not directly yield the target molecule, it demonstrates the reactivity of hydroxylamine in condensation reactions. A related strategy could involve the condensation of a protected hydroxylamine with a suitable difunctional electrophile.

Reductive Amination Protocols for N-Hydroxylated Derivatives

Reductive amination is a powerful and widely used method for the formation of C-N bonds. wikipedia.org This reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ. masterorganicchemistry.comorganic-chemistry.org

For the synthesis of N-hydroxy-1,2-ethanediamine, a potential reductive amination strategy could involve the reaction of a hydroxylamine derivative with a dicarbonyl compound or a protected amino aldehyde, followed by reduction. A one-pot, two-step reductive amination of aldehydes using hydroxylammonium chloride to form primary amines has been reported, which proceeds through an oxime intermediate. derpharmachemica.com A similar approach, using a protected amino-aldehyde as the starting material, could be envisioned for the synthesis of N-hydroxy-1,2-ethanediamine.

The choice of reducing agent is critical in reductive amination to ensure the selective reduction of the imine in the presence of the carbonyl group. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Table 2: Reductive Amination Conditions for Amine Synthesis

| Carbonyl Substrate | Amine Source | Reducing Agent | Key Features |

|---|---|---|---|

| Aldehydes/Ketones | Ammonia (B1221849)/Primary Amines | NaBH₃CN, NaBH(OAc)₃ | Mild and selective |

| Aldehydes | Hydroxylammonium chloride | Stannous chloride | One-pot synthesis of primary amines |

Green Chemistry Principles in N-Hydroxy-1,2-Ethanediamine Synthesis

The application of green chemistry principles to the synthesis of N-hydroxy-1,2-ethanediamine is crucial for developing sustainable and environmentally benign processes. This includes the use of renewable feedstocks, atom-economical reactions, and the reduction of hazardous waste.

Recent research has focused on the development of greener synthetic routes to hydroxylamines. One promising approach is the electroreduction of nitrate (B79036) on copper-based catalysts. nih.gov This method offers a sustainable alternative to traditional synthetic methods that often rely on harsh reagents. Another green strategy involves the use of task-specific ionic liquids, such as choline (B1196258) peroxydisulfate, for the oxidation of secondary amines to hydroxylamines, offering operational simplicity and high selectivity. organic-chemistry.org

Furthermore, the use of catalytic methods, particularly those employing earth-abundant metals and operating under mild conditions, aligns with the principles of green chemistry. wikipedia.org The development of catalytic systems for the direct amination of bio-derived diols using ammonia also presents a sustainable pathway to diamines, which could potentially be adapted for hydroxylated analogues. nih.gov

Solvent-Free and Aqueous Medium Syntheses

The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. For the synthesis of N-substituted hydroxylamines, several approaches in aqueous media or under solvent-free conditions have been investigated for related compounds, which can be adapted for 1,2-Ethanediamine, N-hydroxy-.

One promising approach is the direct oxidation of the corresponding amine. The oxidation of secondary amines to N,N-dialkylhydroxylamines using hydrogen peroxide is a well-established method. google.com A notable green adaptation of this is the solvent-free synthesis of N,N-diethyl hydroxylamine using a glycerol-stabilized nano-TiO2 catalyst. ijirset.com This method proceeds by the direct nanocatalytic oxidation of diethylamine (B46881) with H2O2. ijirset.com For the synthesis of 1,2-Ethanediamine, N-hydroxy-, a similar strategy involving the controlled, selective oxidation of one of the primary amino groups of 1,2-ethanediamine could be envisioned. The key challenge lies in the selective oxidation of only one amino group. This might be achieved by using a protecting group strategy or by controlling the stoichiometry of the oxidizing agent in a solvent-free reaction, potentially with a selective catalyst.

Aqueous-based syntheses also offer a greener alternative. The chemoselective amination of alkyl halides with aqueous hydroxylamine has been demonstrated in continuous flow systems to produce hydroxylamines in high yields. acs.org While this is for N-alkylation of hydroxylamine, the reverse reaction, the selective N-hydroxylation of an amine, could potentially be achieved in an aqueous medium using a suitable hydroxylaminating agent. The use of aqueous hydroxylamine in the synthesis of cyclic ketoximes in ionic liquids has also been reported, highlighting the utility of water as a reaction medium for hydroxylamine-related reactions. researchgate.net

A hypothetical aqueous synthesis of 1,2-Ethanediamine, N-hydroxy- could involve the reaction of 1,2-ethanediamine with a mild hydroxylaminating agent in water. The selectivity for mono-hydroxylation could be enhanced by controlling the pH of the solution to protonate one of the amino groups, thereby reducing its nucleophilicity and directing the reaction to the other nitrogen atom.

| Method | Reactants | Solvent/Conditions | Potential Advantages | Key Challenges |

| Catalytic Oxidation | 1,2-Ethanediamine, Hydrogen Peroxide | Solvent-free, Nano-catalyst | High atom economy, no solvent waste | Achieving mono-selectivity, preventing over-oxidation |

| Aqueous Hydroxylation | 1,2-Ethanediamine, Hydroxylaminating agent | Water | Reduced environmental impact, improved safety | Controlling selectivity, potential for side reactions |

| Continuous Flow Synthesis | 1,2-Ethanediamine, Oxidant | Aqueous or solvent-free | Precise control of reaction parameters, enhanced safety | Requires specialized equipment, optimization of flow conditions |

Atom Economy and Waste Minimization in Production

Atom economy is a critical metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. buecher.delibretexts.org High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts. scranton.edu

For the synthesis of 1,2-Ethanediamine, N-hydroxy-, addition and oxidation reactions are theoretically the most atom-economical.

Direct Addition: A hypothetical reaction where a hydroxylamine equivalent could be directly added to an activated derivative of 1,2-ethanediamine would have a high atom economy. However, such a reaction is not straightforward.

Controlled Oxidation: The direct oxidation of 1,2-ethanediamine with an oxidant like hydrogen peroxide is highly atom-economical. The only byproduct in an ideal reaction would be water.

Reaction: C₂H₈N₂ + H₂O₂ → C₂H₈N₂O + H₂O

In this ideal scenario, all the atoms of the reactants (except for one oxygen atom from H₂O₂) are incorporated into the desired product and a benign byproduct (water).

To further minimize waste, the choice of reagents and catalysts is crucial. The use of a recyclable heterogeneous catalyst, as suggested by the nano-TiO2 example for a related synthesis, would significantly reduce waste compared to stoichiometric reagents that are consumed in the reaction. ijirset.com

Waste minimization also involves considering the entire process, including work-up and purification steps. An in-line workup, as demonstrated in the continuous flow synthesis of primary amines, can reduce the use of solvents and reagents for extraction and purification. acs.org

| Synthetic Approach | Theoretical Atom Economy | Sources of Waste | Waste Minimization Strategies |

| Direct Oxidation with H₂O₂ | High | Unreacted starting materials, over-oxidation products, catalyst | Use of a selective and recyclable catalyst, optimization of reaction conditions |

| Reaction with Hydroxylaminating Agent | Moderate to High (depends on agent) | Byproducts from the hydroxylaminating agent | Selection of an agent with a benign leaving group, in-situ generation of the agent |

| Protecting Group Strategy | Lower | Byproducts from protection and deprotection steps | Use of catalytic protecting groups, one-pot procedures |

Scale-Up Considerations and Industrial Synthesis Routes

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges related to safety, cost-effectiveness, and process control. For the industrial production of 1,2-Ethanediamine, N-hydroxy-, several factors would need to be considered.

Choice of Synthetic Route: For large-scale production, a continuous flow process could offer significant advantages over batch processing. Continuous flow reactors allow for better control over reaction temperature, pressure, and mixing, which is particularly important for potentially exothermic oxidation reactions. acs.org This enhanced control can lead to higher yields, improved safety, and more consistent product quality. Scalable syntheses of N-alkyl-hydroxylamine reagents have been developed, demonstrating the feasibility of producing these types of compounds on a larger scale. ethz.chchemrxiv.org

Catalyst Selection and Recovery: If a catalytic route is chosen, the catalyst must be robust, inexpensive, and easily separable from the reaction mixture for reuse. Heterogeneous catalysts are often preferred in industrial settings for this reason. The development of a fixed-bed reactor containing the catalyst would be a logical step for a continuous production process.

Safety Considerations: The use of strong oxidizing agents like hydrogen peroxide on a large scale requires careful handling and engineering controls to mitigate the risks of thermal runaway and decomposition. The industrial synthesis of hydroxylamine itself involves hazardous materials and requires stringent safety protocols. justia.com Any industrial process for a hydroxylamine derivative would need to be carefully designed to ensure safe operation.

Purification: The purification of the final product on a large scale needs to be efficient and cost-effective. Methods like distillation, crystallization, or chromatography, which are common in the lab, may need to be adapted or replaced with more scalable techniques like reactive extraction or membrane separation.

A potential industrial route could involve the continuous, catalyzed oxidation of 1,2-ethanediamine in a microreactor or a packed-bed reactor, followed by an in-line purification step. This approach would leverage the benefits of continuous manufacturing for improved safety, efficiency, and scalability.

| Parameter | Laboratory Scale | Industrial Scale Considerations |

| Process Type | Batch | Continuous flow for better control and safety |

| Catalyst | Homogeneous or heterogeneous | Robust, recyclable heterogeneous catalyst in a fixed-bed reactor |

| Safety | Standard laboratory precautions | Advanced process safety management, dedicated engineering controls |

| Purification | Chromatography, distillation | Scalable methods like crystallization, extraction, or membrane technology |

| Cost | Reagent cost is a primary factor | Raw material cost, energy consumption, process efficiency, and waste disposal costs are critical |

Advanced Reactivity Studies and Mechanistic Elucidations

Electrophilic and Nucleophilic Behavior of the N-Hydroxyl Amine Moiety

The N-hydroxyl amine moiety in 1,2-Ethanediamine, N-hydroxy- exhibits a dualistic reactive nature, capable of acting as both a nucleophile and an electrophile. This behavior is dictated by the electronic environment and the nature of the reacting species.

Nucleophilic Character: The nitrogen and oxygen atoms of the N-hydroxyl group possess lone pairs of electrons, rendering them nucleophilic. The nitrogen atom, being less electronegative than oxygen, is generally the more potent nucleophilic center. It can readily participate in reactions with electrophiles such as alkyl halides and acyl chlorides, leading to N-alkylation and N-acylation products, respectively. The nucleophilicity of the nitrogen is influenced by the inductive effect of the ethylenediamine (B42938) backbone and potential intramolecular hydrogen bonding.

Electrophilic Character: Conversely, the N-hydroxyl amine moiety can also exhibit electrophilic behavior under certain conditions. Protonation of the hydroxyl group or coordination to a Lewis acid can activate the N-O bond, making the nitrogen or oxygen atom susceptible to nucleophilic attack. For instance, in the presence of a strong acid, the protonated hydroxyl group can act as a good leaving group (as water), generating a reactive nitrenium ion intermediate. This intermediate is highly electrophilic and can undergo various subsequent reactions.

Reductive and Oxidative Transformations

The presence of the N-hydroxyl group makes 1,2-Ethanediamine, N-hydroxy- susceptible to both reductive and oxidative transformations. These redox reactions often involve intricate mechanistic pathways, including proton-coupled electron transfer.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Redox Reactions

Proton-coupled electron transfer (PCET) represents a fundamental mechanism in many redox reactions involving N-hydroxy compounds. In PCET, the transfer of an electron and a proton occur in a concerted or stepwise manner. The thermodynamic feasibility and kinetics of PCET are highly dependent on the redox potentials of the reactants and the pKa values of the proton-donating and -accepting groups.

In the context of 1,2-Ethanediamine, N-hydroxy-, oxidation can proceed via a PCET mechanism where the N-hydroxyl group simultaneously loses a proton and an electron to form a neutral aminoxyl radical. This radical species is relatively stable and can participate in further reactions. The ease of this process is influenced by the solvent polarity and the presence of suitable proton acceptors.

Conversely, reduction of the N-hydroxyl amine can also involve PCET. For example, the addition of an electron to the molecule can be coupled with the protonation of the oxygen atom, leading to the formation of the corresponding diamine and water. The specific pathway, whether concerted or stepwise, will depend on the reducing agent and the reaction conditions. Understanding the PCET mechanisms is crucial for controlling the selectivity and efficiency of the redox transformations of 1,2-Ethanediamine, N-hydroxy-.

Chelation and Coordination Reactivity with Metal Centers

1,2-Ethanediamine, N-hydroxy- is an effective chelating agent, capable of coordinating with a variety of metal centers through its nitrogen and oxygen donor atoms. The presence of the N-hydroxyl group, in addition to the two amino groups of the ethylenediamine backbone, allows for versatile coordination modes, including bidentate and tridentate chelation.

The coordination of 1,2-Ethanediamine, N-hydroxy- to a metal ion typically involves the formation of stable five-membered chelate rings, a characteristic feature of ethylenediamine-based ligands. The N-hydroxyl group can coordinate either through the nitrogen or the oxygen atom, or in a bridging fashion between two metal centers. The specific coordination mode is influenced by the nature of the metal ion, its oxidation state, and the reaction conditions.

Ligand Exchange Kinetics and Thermodynamics

The kinetics and thermodynamics of ligand exchange are critical aspects of the coordination chemistry of 1,2-Ethanediamine, N-hydroxy-. Ligand exchange reactions involve the substitution of one or more ligands in a metal complex with another ligand. The rates of these reactions can vary significantly, from very fast (diffusion-controlled) to extremely slow, depending on the lability of the metal-ligand bonds.

The thermodynamic stability of the metal complexes of 1,2-Ethanediamine, N-hydroxy- is quantified by their formation constants. The chelate effect, arising from the formation of stable ring structures, contributes significantly to the high stability of these complexes. The N-hydroxyl group can further enhance the stability through the formation of an additional chelate ring or by influencing the electronic properties of the ligand.

Kinetic studies on ligand exchange reactions provide insights into the reaction mechanisms, which can be associative, dissociative, or interchange in nature. The presence of the N-hydroxyl group can influence the reaction pathway by altering the steric hindrance around the metal center and by participating in hydrogen bonding interactions.

Influence of Steric and Electronic Factors on Coordination Geometry

The coordination geometry of metal complexes with 1,2-Ethanediamine, N-hydroxy- is determined by a combination of steric and electronic factors. The size and electronic configuration of the metal ion, along with the steric bulk and electronic properties of the ligand, dictate the arrangement of the donor atoms around the central metal ion.

Electronically, the N-hydroxyl group can act as a σ-donor and a weak π-donor. This can affect the ligand field strength and, consequently, the electronic and magnetic properties of the metal complex. The interplay of these steric and electronic factors leads to a diverse range of coordination geometries, including octahedral, square planar, and tetrahedral arrangements, depending on the specific metal ion involved.

Cascade and Multi-Step Reactions Involving the Ethanediamine Backbone

The bifunctional nature of 1,2-Ethanediamine, N-hydroxy-, with its two amine functionalities and the N-hydroxyl group, makes it a valuable building block in cascade and multi-step reactions for the synthesis of more complex molecules, particularly heterocycles.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. The ethanediamine backbone of 1,2-Ethanediamine, N-hydroxy- provides a versatile scaffold for designing such reaction sequences.

For example, a reaction could be initiated at one of the amino groups, followed by an intramolecular cyclization involving the other amino group or the N-hydroxyl moiety. This can lead to the formation of various nitrogen-containing heterocyclic rings, such as piperazines and pyrazines, with a hydroxyl substituent. The reactivity of the N-hydroxyl group can be strategically utilized to introduce further diversity into the final products.

Coordination Chemistry and Ligand Design Principles

Spin-State Crossover Phenomena in Metal Complexes

Spin crossover is a fascinating property of some transition metal complexes, primarily those of iron(II), iron(III), and cobalt(II), where the electronic configuration of the metal center can be reversibly switched between two different spin states by external stimuli such as temperature, pressure, or light irradiation. This phenomenon is highly dependent on the ligand field strength and the cooperativity within the crystal lattice.

For a complex to exhibit spin crossover, the energy difference between the high-spin and low-spin states (ΔEHL) must be comparable to the thermal energy (kBT). The nature of the coordinating ligands plays a pivotal role in tuning this energy gap to the appropriate magnitude.

A study by Yilmaz and colleagues in 2002 investigated the synthesis and magnetic properties of several first-row transition metal complexes with N-(2-hydroxyethyl)ethylenediamine. researchgate.net The reported magnetic moments for the manganese(II), iron(II), cobalt(II), and nickel(II) complexes were consistent with typical high-spin configurations at room temperature. However, the study did not investigate the temperature dependence of these magnetic properties, a critical measurement for identifying spin crossover behavior. researchgate.net The data presented in this study, summarized in the table below, does not suggest the presence of spin crossover.

| Metal Ion | Complex Stoichiometry | Magnetic Moment (μeff, B.M.) | Spin State |

|---|---|---|---|

| Mn(II) | [Mn(sac)2(HydEt-en)2] | 5.95 | High-Spin (d5) |

| Fe(II) | [Fe2(sac)4(HydEt-en)2] | 5.20 | High-Spin (d6) |

| Co(II) | [Co2(sac)4(HydEt-en)2] | 4.80 | High-Spin (d7) |

| Ni(II) | [Ni(sac)2(HydEt-en)2] | 3.15 | High-Spin (d8) |

| Cu(II) | [Cu(sac)2(HydEt-en)2] | 1.95 | (d9) |

Table 1: Room temperature magnetic moments for metal complexes of N-(2-hydroxyethyl)ethylenediamine (HydEt-en) with saccharin (B28170) (sac) as a co-ligand. The values are indicative of high-spin states for Mn(II), Fe(II), Co(II), and Ni(II). Data sourced from Yilmaz et al., 2002. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) for Molecular Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for studying medium to large-sized molecules.

Were DFT calculations to be performed on 1,2-Ethanediamine, N-hydroxy-, they would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This process would yield precise values for all bond lengths, bond angles, and dihedral angles. Following optimization, a frequency calculation is usually performed to confirm that the structure is a true minimum on the potential energy surface and to predict its vibrational spectra.

From a DFT calculation, a variety of electronic properties can be extracted. A table of calculated molecular geometry parameters would be a primary output, as shown in the hypothetical example below.

Hypothetical DFT-Calculated Molecular Geometry Parameters for 1,2-Ethanediamine, N-hydroxy- This table is for illustrative purposes only, as no specific published data were found.

Additionally, DFT provides insights into the electronic landscape of the molecule, such as the HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic excitation energy. The molecular electrostatic potential (MEP) map could also be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data or empirical parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, offer a systematic way to improve the accuracy of calculations, albeit at a significantly higher computational cost compared to DFT.

High-level ab initio calculations on 1,2-Ethanediamine, N-hydroxy- would provide benchmark data for its electronic structure. They are particularly valuable for obtaining highly accurate energies, ionization potentials, electron affinities, and details of electron correlation, which is the interaction between electrons. While computationally expensive, these methods are the gold standard for small molecules when high accuracy is required. A detailed analysis using these methods could precisely map the electron distribution and quantify the nature of the chemical bonds within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility of a molecule and its interactions with its environment, such as a solvent.

For 1,2-Ethanediamine, N-hydroxy-, an MD simulation could provide a detailed picture of its conformational landscape. The molecule possesses several rotatable bonds, leading to various possible conformers (e.g., gauche and anti conformations around the C-C bond). An MD simulation would show the transitions between these conformers and their relative populations over time, providing a dynamic understanding that complements the static picture from quantum chemical optimizations. Furthermore, by simulating the molecule in a solvent like water, one could study the specific hydrogen bonding patterns and other intermolecular interactions that govern its solution-phase behavior.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy and, therefore, the reaction rate.

Theoretical studies could be employed to predict the reaction pathways of 1,2-Ethanediamine, N-hydroxy- in various chemical processes, such as oxidation, decomposition, or its role as a ligand in complexation reactions. Computational methods like DFT are commonly used to locate the geometry of transition states and calculate the activation barriers. This information is invaluable for understanding the kinetics and thermodynamics of a reaction and for predicting the likely products. For instance, calculations could determine the most likely site of protonation or deprotonation, or model its coordination to a metal center.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict various types of molecular spectra, which can then be compared with experimental results for validation and interpretation. This synergy between theory and experiment is a cornerstone of modern chemical analysis.

Vibrational (IR, Raman) Spectroscopy Modeling

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds. A molecule's vibrational spectrum serves as a unique fingerprint.

Quantum chemical calculations, particularly at the DFT level, can accurately predict the vibrational frequencies and intensities of a molecule. A frequency calculation, performed after geometry optimization, yields a set of vibrational modes and their corresponding wavenumbers. These theoretical spectra are instrumental in assigning the bands observed in experimental IR and Raman spectra. For 1,2-Ethanediamine, N-hydroxy-, such a calculation would predict the characteristic frequencies for O-H, N-H, C-H, C-C, C-N, and N-O stretching and bending modes.

Hypothetical Predicted Vibrational Frequencies for 1,2-Ethanediamine, N-hydroxy- This table is for illustrative purposes only, as no specific published data were found.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| O-H stretch | ~3600 | Strong | Weak |

| N-H stretch | ~3350 | Medium | Medium |

| C-H stretch | ~2900-3000 | Medium | Strong |

| CH₂ scissoring | ~1450 | Medium | Medium |

| C-N stretch | ~1050 | Strong | Medium |

| N-O stretch | ~900 | Medium | Weak |

By comparing the predicted spectrum with an experimental one, a detailed and confident assignment of the molecule's structural features can be made.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction.

Typically, Density Functional Theory (DFT) is a quantum mechanical method employed for this purpose. nih.gov The process involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors, from which the chemical shifts are derived. The accuracy of these predictions is highly dependent on the choice of the functional and the basis set used in the calculations. nih.gov For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for calculating the NMR spectra of organic molecules. researchgate.net

In addition to DFT, machine learning and artificial neural network-based approaches have emerged as rapid and increasingly accurate methods for predicting NMR chemical shifts. nih.gov These models are trained on large databases of experimentally determined NMR spectra and can predict chemical shifts for new structures with a high degree of accuracy. nih.gov

For a molecule such as 1,2-Ethanediamine, N-hydroxy-, a computational prediction would provide valuable information. The predicted 1H NMR spectrum would show distinct signals for the protons on the ethylenic backbone and those of the hydroxylamine (B1172632) groups. Similarly, the 13C NMR spectrum would predict the chemical shifts for the two carbon atoms in the ethane (B1197151) backbone. These predicted spectra could then be compared with experimental data to confirm the structure of the compound.

A hypothetical data table of predicted NMR chemical shifts for 1,2-Ethanediamine, N-hydroxy-, based on general principles and comparison with similar structural motifs, is presented below. It is important to note that these are estimated values and would require verification through specific computational studies or experimental measurement.

Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for 1,2-Ethanediamine, N-hydroxy-

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (on C) | 2.5 - 3.5 |

| H (on N) | 4.5 - 6.0 |

| H (on O) | 7.0 - 8.5 |

Charge Distribution and Reactivity Indices from Computational Models.

Computational models are essential for understanding the electronic structure of a molecule, providing insights into its reactivity and potential interaction sites. For 1,2-Ethanediamine, N-hydroxy-, while specific published data is scarce, the charge distribution and reactivity indices can be predicted using various theoretical methods.

DFT calculations can be used to determine the distribution of electron density within the molecule. This allows for the calculation of atomic charges, which indicate the partial positive or negative character of each atom. In 1,2-Ethanediamine, N-hydroxy-, the nitrogen and oxygen atoms of the hydroxylamine groups are expected to have a partial negative charge due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms bonded to nitrogen and oxygen, as well as the carbon atoms, are likely to carry partial positive charges.

Reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be derived from computational models. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and predict reactive sites. In an MEP map of 1,2-Ethanediamine, N-hydroxy-, regions of negative potential (typically colored red or yellow) would be located around the nitrogen and oxygen atoms, indicating their nucleophilic character. Regions of positive potential (blue) would be associated with the hydrogen atoms, highlighting their electrophilic character.

While precise values for the charge distribution and reactivity indices for 1,2-Ethanediamine, N-hydroxy- would require specific computational investigation, a qualitative understanding can be inferred from its structure. The presence of both amine and hydroxyl groups suggests a molecule with multiple reactive centers, capable of participating in a variety of chemical reactions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of 1,2-Ethanediamine, N-hydroxy-. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

Based on the structure of 1,2-Ethanediamine, N-hydroxy- (HO-NH-CH₂-CH₂-NH-OH), the following NMR characteristics are predicted:

¹H NMR: The spectrum would feature signals for three distinct types of protons: those on the hydroxyl (-OH) groups, the amine (-NH) groups, and the ethylene (B1197577) (-CH₂-) backbone. The chemical shifts of the -OH and -NH protons can be variable due to hydrogen bonding and depend on factors like solvent and concentration. pdx.edu The two methylene (B1212753) groups (-CH₂-) are chemically equivalent and would likely appear as a single signal, potentially a multiplet due to coupling with the adjacent -NH protons.

¹³C NMR: Due to the molecule's symmetry, the two carbon atoms of the ethylene backbone are equivalent. This would result in a single signal in the ¹³C NMR spectrum.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Variable (e.g., 0.5-5.0) | Broad Singlet | -OH |

| ¹H | Variable (e.g., 0.5-5.0) | Broad Singlet / Triplet | -NH |

| ¹H | ~2.5-3.5 | Singlet / Multiplet | -CH₂-CH₂- |

| ¹³C | ~40-60 | N/A | -CH₂-CH₂- |

To confirm the assignments from 1D NMR and fully resolve the structure, a suite of 2D NMR experiments is employed. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 1,2-Ethanediamine, N-hydroxy-, a cross-peak would be expected between the -NH and the -CH₂- protons, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. An HSQC spectrum would show a correlation between the signal for the -CH₂- protons and the signal for the -CH₂- carbons. emerypharma.com

In contrast to solution NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR (ssNMR) spectra are characterized by broad lineshapes. emory.edu Techniques like Magic Angle Spinning (MAS) are necessary to reduce this broadening and obtain high-resolution spectra for solid samples. emory.edu Solid-state NMR is invaluable for studying the crystalline forms of 1,2-Ethanediamine, N-hydroxy- or its salts. It can provide information on molecular conformation, crystal packing, and can distinguish between different polymorphs (different crystalline structures of the same compound). rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Coordination Modes

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds. thermofisher.com These two techniques are complementary; FTIR measures the absorption of infrared light, while Raman measures the scattering of light from a laser. thermofisher.com

When 1,2-Ethanediamine, N-hydroxy- acts as a ligand and coordinates to a metal ion, shifts in the vibrational frequencies of the N-H and O-H groups can indicate which atoms are involved in the bonding.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Stretching | O-H | 3200-3600 (Broad) |

| Stretching | N-H | 3100-3500 |

| Stretching | C-H | 2850-3000 |

| Bending | N-H | 1550-1650 |

| Bending (Scissoring) | C-H | 1450-1475 |

| Stretching | C-N | 1000-1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers clues about its structure. The molecular formula of 1,2-Ethanediamine, N-hydroxy- is C₂H₈N₂O₂, corresponding to a molecular weight of approximately 92.10 g/mol . nih.gov Upon ionization, the molecule would form a molecular ion (M⁺), and its fragmentation would likely involve the cleavage of C-C, C-N, and N-O bonds.

High-Resolution Mass Spectrometry (HRMS) measures mass with extremely high accuracy, typically to four or more decimal places. thermofisher.com This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition unambiguously. nih.gov For 1,2-Ethanediamine, N-hydroxy-, HRMS would confirm the molecular formula C₂H₈N₂O₂ by matching the experimentally measured exact mass to the calculated value of 92.058577502 Da. nih.gov

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for assessing the purity of a compound. nih.gov In this method, the sample is first passed through an HPLC (High-Performance Liquid Chromatography) system, which separates the target compound from any impurities, unreacted starting materials, or byproducts. researchgate.netnih.gov The separated components then enter the mass spectrometer, which serves as a detector. LC-MS can confirm the identity of the main component as 1,2-Ethanediamine, N-hydroxy- based on its mass and can also identify and help quantify impurities, providing a comprehensive purity profile. nih.gov

| Parameter | Predicted Value | Information Provided |

|---|---|---|

| Molecular Formula | C₂H₈N₂O₂ | Elemental Composition nih.gov |

| Molecular Weight (Nominal) | 92 g/mol | Integer Mass of the Molecule nih.gov |

| Exact Mass (from HRMS) | 92.0586 Da | Confirms Elemental Formula nih.gov |

| Molecular Ion (M⁺) Peak | m/z 92 | Mass of the Intact Ionized Molecule |

| Potential Key Fragments | m/z values corresponding to loss of OH, NHOH, CH₂NHOH | Structural Information |

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Absolute Structure Determination

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of the atoms within a crystal lattice. When a beam of monochromatic X-rays is directed at a well-ordered single crystal, the electrons scatter the X-rays, leading to a pattern of constructive and destructive interference. This results in a unique diffraction pattern of spots of varying intensities. By meticulously measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this electron density map, the positions of the individual atoms can be deduced, providing a detailed molecular structure.

For a molecule like 1,2-Ethanediamine, N-hydroxy-, obtaining a suitable single crystal is the first and often most challenging step. This involves dissolving the compound in an appropriate solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling. Once a crystal of sufficient size and quality is obtained, it is mounted on a diffractometer and subjected to X-ray analysis.

Illustrative Crystallographic Data for a Small Organic Molecule

Below is a hypothetical data table illustrating the kind of parameters that would be determined for 1,2-Ethanediamine, N-hydroxy- from a single-crystal X-ray diffraction experiment. This data is representative of small organic molecules and is provided for illustrative purposes.

| Parameter | Hypothetical Value |

| Chemical Formula | C₂H₈N₂O |

| Formula Weight | 76.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.890(2) |

| b (Å) | 10.215(3) |

| c (Å) | 7.432(2) |

| β (°) | 105.6(1) |

| Volume (ų) | 430.5(2) |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.175 g/cm³ |

| R-factor | 0.045 |

In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), can be employed to predict the stable conformations and potential crystal packing of 1,2-Ethanediamine, N-hydroxy-. These theoretical studies can provide valuable insights into the molecule's geometry and intermolecular interactions, such as hydrogen bonding, which would be expected to be a prominent feature in its crystal structure due to the presence of the hydroxyl and amine groups.

Electrochemical Methods for Redox Potential Determination

Electrochemical methods are powerful tools for investigating the redox properties of chemical compounds, providing information on their tendency to donate or accept electrons. The redox potential of a substance is a measure of its thermodynamic potential to be oxidized or reduced. For 1,2-Ethanediamine, N-hydroxy-, the presence of the hydroxylamine (B1172632) functionality suggests that it may undergo electrochemical oxidation.

Various electrochemical techniques can be employed to determine the redox potential, with cyclic voltammetry (CV) being one of the most common and informative. In a CV experiment, the potential of a working electrode immersed in a solution containing the analyte is swept linearly with time between two set potential limits, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.

The voltammogram provides key information about the redox process. The peak potential (Ep) is related to the formal redox potential (E°') of the species, which is a measure of the potential at which the oxidized and reduced forms are present in equal concentrations. The separation between the anodic and cathodic peak potentials (ΔEp) can provide insights into the reversibility of the electron transfer process.

The electrochemical behavior of hydroxylamine and its derivatives has been the subject of numerous studies. The oxidation of hydroxylamines can be complex, often involving multiple electron and proton transfer steps, and can be influenced by factors such as the pH of the solution and the nature of the electrode material.

While specific experimental data on the redox potential of 1,2-Ethanediamine, N-hydroxy- is scarce in the scientific literature, we can infer its likely electrochemical behavior based on related compounds. The oxidation of N-alkylhydroxylamines typically proceeds at a nitrogen center. Computational chemistry can also be utilized to predict the redox potentials of molecules. uac.bj These theoretical calculations can complement experimental studies and provide a deeper understanding of the electronic factors that govern the redox properties of the molecule. uac.bj

Illustrative Electrochemical Data

The following table provides hypothetical electrochemical data for the oxidation of an N-substituted hydroxylamine derivative in an aqueous buffer solution, as might be determined by cyclic voltammetry. This data is for illustrative purposes to demonstrate the type of information obtained from such experiments.

| Parameter | Hypothetical Value |

| Solvent System | 0.1 M Phosphate Buffer (pH 7.0) |

| Working Electrode | Glassy Carbon |

| Scan Rate | 100 mV/s |

| Anodic Peak Potential (Epa) | +0.85 V vs. Ag/AgCl |

| Cathodic Peak Potential (Epc) | +0.78 V vs. Ag/AgCl |

| Formal Redox Potential (E°') (approx.) | +0.815 V vs. Ag/AgCl |

| Peak Separation (ΔEp) | 70 mV |

It is important to note that the actual redox potential of 1,2-Ethanediamine, N-hydroxy- would need to be determined experimentally under specific conditions to obtain accurate and reliable values.

Applications in Advanced Chemical Systems and Materials Science

Catalysis and Organocatalysis

The presence of nitrogen and oxygen donor atoms in 1,2-Ethanediamine, N-hydroxy- makes it a potential candidate for applications in catalysis, both as a ligand in transition metal catalysis and in organocatalysis.

In theory, the amine and hydroxyl groups of 1,2-Ethanediamine, N-hydroxy- can coordinate with transition metal ions, forming stable complexes. unizin.orgpvpcollegepatoda.org Such complexes are central to transition metal catalysis, where the ligand plays a crucial role in modulating the metal center's electronic and steric properties, thereby influencing the catalyst's activity and selectivity. mdpi.comyoutube.comnih.govtaylorfrancis.com However, specific studies detailing the synthesis and catalytic activity of transition metal complexes with 1,2-Ethanediamine, N-hydroxy- as a ligand are not readily found in the surveyed literature. General principles of transition metal catalysis suggest that such a ligand could potentially be employed in various catalytic transformations. semanticscholar.orgua.es

As an organic molecule with functional groups, 1,2-Ethanediamine, N-hydroxy- could theoretically act as an organocatalyst. Chiral diamines, for instance, are known to be effective catalysts in a range of asymmetric organic reactions. researchgate.netpreprints.orgmdpi.com The bifunctional nature of 1,2-Ethanediamine, N-hydroxy- (containing both amine and hydroxyl groups) could enable it to activate substrates through hydrogen bonding or by forming reactive intermediates. Despite this potential, there is a lack of specific published research demonstrating the use of 1,2-Ethanediamine, N-hydroxy- as a catalyst for polymerization or other organic transformations.

Chemical Sensing and Detection Technologies

Chemical sensors often rely on the specific interaction of a receptor molecule with a target analyte. The functional groups of 1,2-Ethanediamine, N-hydroxy- could allow it to act as a receptor for certain ions or molecules, leading to a detectable signal. For example, diamine derivatives have been explored as molecular probes in liquid crystal-based sensors for detecting metal ions. researchgate.net The coordination of the target analyte to the amine or hydroxyl groups could induce a change in optical or electrochemical properties. nih.govscienceopen.comnih.gov Nevertheless, the scientific literature lacks specific examples of chemical sensing or detection technologies that explicitly utilize 1,2-Ethanediamine, N-hydroxy-.

Materials Science Applications

In materials science, molecules with multiple reactive sites are valuable for creating polymers and modifying surfaces.

Diamine-containing compounds are fundamental building blocks in polymer chemistry, particularly in the synthesis of polyamides and polyurethanes. They can also function as cross-linking agents, forming bridges between polymer chains to enhance the mechanical properties and thermal stability of materials. nih.gov While the structure of 1,2-Ethanediamine, N-hydroxy- suggests its potential as a monomer or a cross-linking agent, specific research detailing its incorporation into polymer chains or its use to create cross-linked networks is not apparent in the available literature. The hydroxyl group could offer an additional site for reaction or for modifying the properties of the resulting polymer. mdpi.comdoi.org

The modification of surfaces is critical for controlling properties such as wettability, adhesion, and biocompatibility. mdpi.comresearchgate.netupc.edumdpi.com Molecules with amine and hydroxyl groups are often used for surface modification due to their ability to form covalent bonds or strong interactions with a variety of substrates. Theoretically, 1,2-Ethanediamine, N-hydroxy- could be grafted onto surfaces to introduce these functional groups. However, there are no specific studies found that describe the use of 1,2-Ethanediamine, N-hydroxy- in surface modification or as a component in coating formulations.

Formulation of Chelating Agents in Industrial Processes (e.g., water treatment, agriculture)

The ethylenediamine (B42938) backbone is fundamental to some of the most widely used chelating agents in industry. wikipedia.orgatamanchemicals.com Chelating agents are compounds that form stable, water-soluble complexes with metal ions, effectively sequestering them and preventing unwanted reactions. waterlinepublication.org.uknbinno.com

In water treatment , chelating agents are crucial for controlling metal ions that cause hardness, scale, and corrosion. quimidroga.comnetsolwater.com Compounds like Ethylenediaminetetraacetic acid (EDTA), a prominent derivative of ethylenediamine, bind with calcium (Ca²⁺) and magnesium (Mg²⁺) ions, preventing the formation of scale in boilers and pipes (B44673) and improving the efficiency of detergents. wikipedia.orgnbinno.com They also help in the removal of harmful heavy metals from wastewater by forming stable chelates that can be separated from the water. quimidroga.comfinishingandcoating.com The presence of amine and hydroxyl functional groups in 1,2-Ethanediamine, N-hydroxy- provides the necessary ligands to coordinate with metal ions, suggesting its potential role in these applications.

In agriculture , ethylenediamine-based chelating agents are vital for micronutrient delivery to crops. atamanchemicals.comgreenchemindustries.com Iron chelates, such as those formed with EDDHA (ethylenediamine-N,N′-bis(2-hydroxyphenylacetic acid)), are particularly effective in treating iron chlorosis in plants growing in alkaline or calcareous soils, where iron availability is low. acs.org By chelating the iron, the nutrient is kept in a soluble form that plant roots can absorb. google.com Given that ethylenediamine is a precursor to many agrochemicals, including fungicides, the N-hydroxy derivative could be explored for similar chelating applications to enhance nutrient uptake. wikipedia.orgatamanchemicals.com

Table 1: Applications of Ethylenediamine-Based Chelating Agents

| Application Area | General Compound Class | Mechanism of Action | Outcome |

|---|---|---|---|

| Water Treatment | Aminopolycarboxylates (e.g., EDTA) | Binds with metal ions like Ca²⁺ and Mg²⁺ to form stable, soluble complexes. waterlinepublication.org.uknbinno.com | Prevents scale formation, reduces water hardness, inhibits corrosion, and aids in heavy metal removal. quimidroga.comnetsolwater.com |

| Agriculture | Aromatic Aminopolycarboxylates (e.g., EDDHA) | Forms stable chelates with micronutrients (e.g., Fe³⁺), keeping them soluble and available for plant uptake in high-pH soils. acs.orggoogle.com | Prevents and corrects nutrient deficiencies, such as iron chlorosis, leading to improved crop health and yield. google.com |

Industrial Chemical Intermediates

Ethylenediamine and its derivatives are foundational building blocks in the chemical industry, used in the synthesis of a vast array of products. wikipedia.orgnouryon.com Their bifunctional reactivity, stemming from the two amine groups, allows for the creation of diverse molecules, including heterocycles. wikipedia.org 1,2-Ethanediamine, N-hydroxy- serves as a functionalized intermediate. The presence of the hydroxyl group offers an additional reactive site for derivatization, expanding its utility beyond that of simple ethylenediamine. It is used as an intermediate in the production of crop protection agents, epoxy resin hardeners, and textile additives. atamanchemicals.comatamanchemicals.com

Hydroxyalkyl-substituted amines are a recognized class of compounds used in fuel and oil additive formulations. epo.org These additives perform several functions, including acting as detergents to prevent deposit formation in fuel injectors and on intake valves, serving as corrosion inhibitors, and improving lubricity. google.comatamanchemicals.com The molecular structure of 1,2-Ethanediamine, N-hydroxy- fits the profile of a hydroxyalkyl amine. Research into related compounds, such as N-hydroxyethyl ethylenediamine, has shown their utility in creating additives for diesel fuels that enhance lubricity. researchgate.netscirp.org The combination of the polar amine and hydroxyl groups with a hydrocarbon backbone allows these molecules to interact with both metal surfaces and the fuel itself, providing detergency and a protective film. epo.org

The synthesis of surfactants often involves combining a hydrophilic (water-attracting) "head" group with a hydrophobic (water-repelling) "tail." The structure of 1,2-Ethanediamine, N-hydroxy- makes it a suitable hydrophilic precursor for surfactant synthesis. The amine and hydroxyl groups provide polarity and sites for attaching long-chain alkyl groups that would serve as the hydrophobic tail. smolecule.com Ethylenediamine derivatives are used to create various types of surfactants, including chelating surfactants and Gemini (dimeric) surfactants, which can exhibit superior performance in hard water compared to conventional soaps. sciforum.netresearchgate.netscienceopen.com For instance, N-acyl ethylenediamine triacetic acid surfactants have been synthesized that show good stability in hard water due to their chelating ability. sciforum.net The synthesis of amphoteric surfactants from amines is also a well-established process. d-nb.info

Table 2: Functional Roles of Amine Derivatives in Industrial Applications

| Application | Role of Amine Derivative | Key Structural Features | Examples of Related Compounds/Precursors |

|---|---|---|---|

| Fuel Additives | Detergent, Corrosion Inhibitor, Lubricity Enhancer | Polar head (amine/hydroxyl groups) to interact with surfaces and deposits; potential for a non-polar tail for fuel solubility. epo.orggoogle.com | N,N-bis(hydroxyalkyl)-alkylamines, N-hydroxyethyl ethylenediamine (HEEDA). scirp.orgepo.org |

| Surfactant Synthesis | Hydrophilic Head Group Precursor | Amine and hydroxyl groups provide polarity and reactive sites for attaching hydrophobic tails. smolecule.comd-nb.info | Ethylenediamine, N-acyl ethylenediamines, fatty amines. sciforum.netrsc.org |

Role in Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. Amino alcohols are valuable building blocks for creating such complex architectures due to their ability to act as both hydrogen bond donors (from the -OH and -NH groups) and acceptors (the nitrogen and oxygen atoms). diva-portal.org

While direct studies on 1,2-Ethanediamine, N-hydroxy- are limited, research on closely related ethylenediamine derivatives demonstrates this principle. For example, N,N,N′,N′-tetrakis-(2-hydroxyethyl)ethylenediamine has been shown to form intricate, stable supramolecular structures with metal ions, where the ligand wraps around the metal center and is further stabilized by a network of hydrogen bonds. The ability of amino acids and their derivatives to self-assemble into well-defined nanostructures like vesicles, tubules, and fibers through a combination of hydrogen bonds and hydrophobic interactions is also well-documented. mdpi.com The functional groups present in 1,2-Ethanediamine, N-hydroxy- provide the necessary components to participate in these types of self-assembly processes, making it a molecule of interest for designing novel soft materials and crystal engineering.

Chemical Derivatization and Functionalization Strategies for 1,2 Ethanediamine, N Hydroxy

The unique bifunctional nature of N-hydroxy-1,2-ethanediamine, possessing both amine and hydroxyl functionalities, opens a wide array of possibilities for chemical derivatization. These modifications are pivotal for tailoring the molecule's properties for specific applications, particularly in the synthesis of complex ligands and pharmacologically relevant scaffolds. This section explores the key strategies employed for the functionalization of this versatile compound.

Future Research Trajectories and Unexplored Avenues

Development of Novel Synthetic Pathways with Enhanced Efficiency

The future development of 1,2-Ethanediamine, N-hydroxy- is intrinsically linked to the innovation of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry. Current synthetic methodologies often rely on multi-step processes that may involve hazardous reagents or generate significant waste. Future research should prioritize atom economy, the use of renewable feedstocks, and catalytic processes.

A promising avenue lies in the adaptation of greener routes currently being developed for its parent compound, ethylenediamine (B42938). The catalytic amination of ethylene (B1197577) glycol, a bio-based feedstock, is an economical and environmentally benign alternative to the traditional ammonolysis of 1,2-dichloroethane. nih.govnih.gov Research could explore the direct amination of ethylene glycol using hydroxylamine (B1172632) in place of ammonia (B1221849), potentially catalyzed by supported bimetallic catalysts like Co-Cu/γ-Al2O3, which have shown efficacy in traditional amination. researchgate.net

Another approach involves the development of highly selective oxidation methods for one of the amino groups in ethylenediamine. Green oxidizing agents, such as task-specific ionic liquids like choline (B1196258) peroxydisulfate, have been successfully used to prepare N,N-disubstituted hydroxylamines from secondary amines and could be adapted for this purpose. organic-chemistry.org Furthermore, electrochemical synthesis represents a frontier in green chemistry. Recent advancements in the electroreduction of nitrates to hydroxylamine suggest that electrochemical methods could be designed to produce 1,2-Ethanediamine, N-hydroxy- under ambient conditions, using water as a solvent and electricity from renewable sources. acs.orgnih.gov

Future research goals for synthetic pathways are summarized below:

| Research Goal | Proposed Approach | Potential Advantages |

| Bio-based Synthesis | Direct catalytic amination of ethylene glycol with hydroxylamine. | Utilizes renewable feedstock, reduces reliance on fossil fuels. nih.govnih.gov |

| Selective Oxidation | Green oxidation of ethylenediamine using novel catalytic systems. | High selectivity, avoids protecting groups, milder reaction conditions. |

| Electrochemical Synthesis | Electrocatalytic reduction of nitrate (B79036) in the presence of an ethyleneamine precursor. | Sustainable, ambient conditions, potential for high Faradaic efficiency. acs.orgnih.gov |

| Catalyst Improvement | Development of catalysts (e.g., supported bimetallic nanoparticles) for amination or oxidation. | Increased yield, lower energy consumption, enhanced catalyst recyclability. researchgate.net |

Exploration of Underutilized Reactivity Modes

Beyond its established role as a bidentate ligand, the N-hydroxy- functionality imparts reactivity that is yet to be fully explored. The hydroxylamine group can participate in a variety of chemical transformations, opening doors to new applications.

The compound's potential as a reducing agent is an area ripe for investigation. britannica.com Its derivative, N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA), has been shown to act as a reductant for hexavalent chromium under illumination, highlighting a potential for photo-redox activity. nih.gov This suggests that 1,2-Ethanediamine, N-hydroxy- could be employed in environmentally significant redox reactions, such as wastewater treatment or fine chemical synthesis, potentially driven by light.

Furthermore, hydroxylamine derivatives are known precursors to highly reactive aminium radical cations, which can be generated via photoredox catalysis. nih.gov These radicals are valuable intermediates for C-N bond formation, enabling reactions like alkene hydroamination and arene C-H amination. nih.gov Research into the photocatalytic activation of 1,2-Ethanediamine, N-hydroxy- could unlock novel synthetic methodologies. Similarly, N-hydroxy compounds can generate nitroxyl (B88944) radicals (NO•), which are capable of activating inert C-H bonds, presenting another frontier for catalytic applications. researchgate.net

Key areas for reactivity exploration include:

Redox Chemistry: Investigating its efficacy as a selective reducing agent for organic and inorganic substrates.

Photochemistry: Exploring light-induced electron transfer processes and its use as a photo-reductant. nih.gov

Radical Generation: Utilizing the N-hydroxy group as a precursor for aminium or nitroxyl radicals in C-H functionalization and C-N bond-forming reactions. nih.govresearchgate.net

Condensation Reactions: Expanding its use in the synthesis of oximes and other nitrogen-containing heterocycles. wikipedia.org

Advanced Ligand Applications in Emerging Catalytic Systems

The dual functionality of 1,2-Ethanediamine, N-hydroxy- makes it an attractive candidate for designing ligands for next-generation catalytic systems. Its ability to form stable chelate complexes with a variety of metal ions is well-established, but its application in emerging fields like photocatalysis and electrocatalysis is a significant unexplored avenue.

Photocatalysis: Visible-light photoredox catalysis often relies on expensive noble metal complexes. nih.gov There is a growing interest in developing catalysts from earth-abundant metals, and ligands play a crucial role in tuning their photophysical and electrochemical properties. The N-hydroxy group could modulate the electronic structure of metal complexes, facilitating charge separation and enhancing catalytic efficiency. Research on N-hydroxy-carbamates in photocatalysis using metal-organic frameworks (MOFs) demonstrates the potential of the N-hydroxy moiety in this domain. rsc.org

Electrocatalysis: Electrocatalysis is central to sustainable energy conversion and chemical synthesis. Ligands can stabilize metal centers in specific oxidation states and facilitate electron transfer. The successful use of iron complexes in the electrocatalytic reduction of nitric oxide to hydroxylamine provides a strong precedent. core.ac.uk Ligands based on 1,2-Ethanediamine, N-hydroxy- could be designed for challenging electrocatalytic transformations such as CO2 reduction, N2 fixation, or selective nitrate reduction. nih.gov

Future research should focus on:

| Catalytic System | Potential Role of 1,2-Ethanediamine, N-hydroxy- Ligand | Research Objective |

| Photocatalysis | Tuning the redox potential and excited-state properties of earth-abundant metal catalysts. | Design of novel complexes for light-driven organic synthesis or energy conversion. nih.govrsc.org |

| Electrocatalysis | Stabilizing catalytic metal centers and mediating electron transfer for multi-electron reactions. | Development of efficient electrocatalysts for sustainable fuel production and chemical synthesis. core.ac.uknih.gov |

| Single-Atom Catalysis | Anchoring and stabilizing single metal atoms on a support material. | Creation of highly active and selective catalysts with maximum atom efficiency. |

| Bifunctional Catalysis | The amine and hydroxyl groups acting cooperatively to activate substrates. | Design of metal-free catalysts or synergistic metal-ligand systems for tandem reactions. acs.org |

Integration with Machine Learning for Property Prediction and Design

For 1,2-Ethanediamine, N-hydroxy-, ML can be a powerful tool for exploring its potential. Predictive models can be trained on datasets of related ligands and metal complexes to forecast key properties such as:

Coordination Geometry and Stability: Predicting the binding affinity and stability constants of its complexes with various metal ions.

Catalytic Activity: Forecasting the performance of its metal complexes in specific catalytic reactions by identifying key structural or electronic features ("materials genes") that correlate with high activity. researchgate.net

Spectroscopic and Electrochemical Properties: Simulating UV-Vis absorption spectra and redox potentials to guide the design of photosensitizers and electrocatalysts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-hydroxy-1,2-ethanediamine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves hydroxylation of 1,2-ethanediamine derivatives. For example, hydroxylamine or hydroxylating agents (e.g., H2O2/Fe catalysts) can introduce the -NHOH group. Reaction parameters such as pH (optimized near neutral), temperature (25–50°C), and solvent polarity (e.g., aqueous ethanol) are critical for minimizing side reactions like over-oxidation .

- Validation : Confirm product purity via thin-layer chromatography (TLC) and elemental analysis. Compare with spectral libraries for analogous compounds (e.g., phosphate or acetate salts of 1,2-ethanediamine) .

Q. Which spectroscopic techniques are most reliable for characterizing N-hydroxy-1,2-ethanediamine?

- Methodology :

- NMR : <sup>1</sup>H NMR detects -NHOH protons (δ 3.5–5.0 ppm, broad) and ethylene backbone (δ 2.6–3.2 ppm). <sup>13</sup>C NMR confirms amine and hydroxyl group integration .

- IR : Strong absorption bands for N-O (950–1100 cm<sup>-1</sup>) and N-H (3200–3400 cm<sup>-1</sup>) .

- Mass Spectrometry : ESI-MS in positive ion mode identifies [M+H]<sup>+</sup> peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the chelation behavior of N-hydroxy-1,2-ethanediamine with transition metals?

- Experimental Design :

- pH Titration : Measure stability constants (log K) via potentiometry at varying pH (2–12) and ionic strength (0.1 M KCl). Compare with EDTA or similar ligands .

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., Fe<sup>3+</sup> complexes at 400–500 nm) .

- Data Contradictions : Address discrepancies in stability constants by standardizing buffer systems and excluding oxygen (to prevent oxidation) .

Q. What strategies resolve contradictions in reported thermal stability data for N-hydroxy-1,2-ethanediamine derivatives?

- Methodology :

- Thermogravimetric Analysis (TGA) : Conduct under inert atmosphere (N2) to isolate decomposition pathways. Compare with differential scanning calorimetry (DSC) for exothermic/endothermic events .

- Controlled Humidity Studies : Assess hygroscopicity effects by testing stability at 30–80% relative humidity .

- Reproducibility : Cross-validate with independent labs using identical instrumentation (e.g., PerkinElmer TGA 4000) .

Safety and Handling

Q. What are the critical safety protocols for handling N-hydroxy-1,2-ethanediamine in aqueous solutions?

- Guidelines :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with dilute acetic acid, then absorb with inert materials (e.g., vermiculite) .

- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.